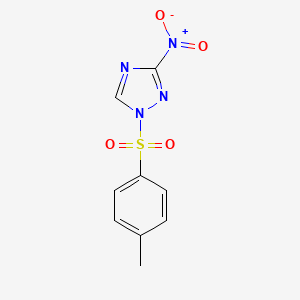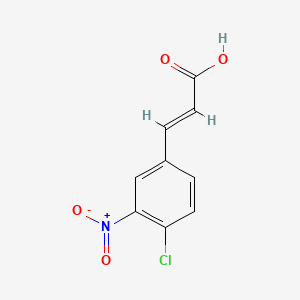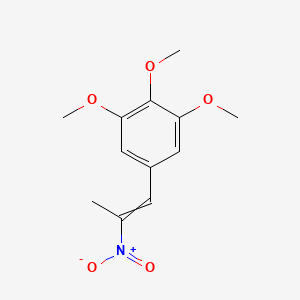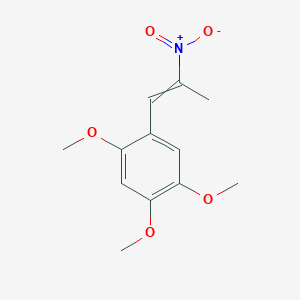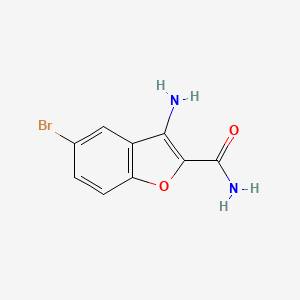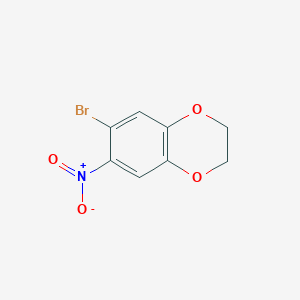
N-(4-amino-2-methylphenyl)-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various organic reactions. For instance, the synthesis of "N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide" was achieved by reacting 4,4,4-trifluorobutanoic acid with 2-amino-4-chlorobenzonitrile in the presence of triethylamine and propylphosphonic anhydride in ethyl acetate . Similarly, "N-(Dibenzylcarbamothioyl)-3-methylbutanamide" was synthesized and characterized by NMR and FT-IR spectroscopic techniques . These methods provide insights into the possible synthetic routes that could be applied to the synthesis of "N-(4-amino-2-methylphenyl)-3-methylbutanamide".
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using various techniques such as single-crystal X-ray diffraction . For example, the crystal structure of "N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide" was determined, revealing intermolecular hydrogen bonds that stabilize the crystal structure . These findings suggest that "N-(4-amino-2-methylphenyl)-3-methylbutanamide" may also form similar intermolecular interactions, which could be investigated using similar methods.
Chemical Reactions Analysis
The papers do not provide specific reactions for "N-(4-amino-2-methylphenyl)-3-methylbutanamide", but they do describe reactions for structurally related compounds. For instance, the tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid were prepared by reacting the amino group with triethyl orthoformate and sodium azide . This indicates that the amino group in "N-(4-amino-2-methylphenyl)-3-methylbutanamide" could potentially undergo similar reactions to form various derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using techniques such as IR, NMR, LC-MS, and CHN analysis . The compound "(2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one" exhibits distinct endothermic peaks corresponding to melting and boiling points . These techniques could be applied to "N-(4-amino-2-methylphenyl)-3-methylbutanamide" to determine its physical and chemical properties, such as solubility, stability, and reactivity.
Applications De Recherche Scientifique
Anticonvulsant Properties
N-(4-amino-2-methylphenyl)-3-methylbutanamide and its derivatives have been explored for their anticonvulsant properties. Studies have demonstrated that modifications at the 4'-N'-benzylamide site in related compounds can significantly influence their anticonvulsant activities. For instance, introducing electron-withdrawing groups retained activity, while electron-donating groups led to a loss of activity. Such modifications have resulted in compounds with potent anticonvulsant effects, surpassing those of traditional treatments like phenobarbital in certain cases (King et al., 2011).
Structure-Activity Relationships (SAR)
Further research into the structural parameters of N-(4-amino-2-methylphenyl)-3-methylbutanamide analogs has provided insights into the structure-activity relationships crucial for anticonvulsant efficacy. These studies have revealed that the activity of primary amino acid derivatives (PAADs) related to N-(4-amino-2-methylphenyl)-3-methylbutanamide depends on the electronic properties of the 4'-N'-benzylamide substituent. The findings suggest that PAADs and their analogs function through mechanisms distinct from other anticonvulsant agents (King et al., 2011).
Neuroprotective Effects
Some derivatives of N-(4-amino-2-methylphenyl)-3-methylbutanamide have been investigated for their neuroprotective effects. Certain analogs have shown promising results in preclinical models, providing protection against neurological damage and potentially offering therapeutic benefits for conditions characterized by neurodegeneration. This area of research is still in the early stages but represents a promising avenue for the development of new neuroprotective therapies.
Future Directions
The research on N-(4-amino-2-methylphenyl)-3-methylbutanamide and its derivatives is ongoing, with a focus on understanding their mechanisms of action, optimizing their pharmacological profiles, and exploring their potential in treating a wider range of neurological disorders. Future studies are likely to delve deeper into the molecular underpinnings of their effects, aiming to harness their therapeutic potential fully.
Scientific Research Applications of N-(4-amino-2-methylphenyl)-3-methylbutanamide
Anticonvulsant Activities and Pain-Attenuating Properties
Research has shown that certain primary amino acid derivatives, including compounds structurally related to N-(4-amino-2-methylphenyl)-3-methylbutanamide, exhibit pronounced activities in anticonvulsant models and neuropathic pain models. Studies demonstrate that the anticonvulsant activities of these compounds can be sensitive to substituents at specific sites, with electron-withdrawing groups retaining activity. This indicates that these compounds, through strategic structural modification, could serve as potent anticonvulsants with pain-attenuating properties (King et al., 2011).
Structure-Activity Relationships in Anticonvulsant Efficacy
Further investigations into the structure-activity relationships of compounds similar to N-(4-amino-2-methylphenyl)-3-methylbutanamide have shown that specific structural components are crucial for maximal anticonvulsant activity. These studies have identified that the terminal amide site and the electronic properties of the benzylamide substituent play significant roles in the anticonvulsant efficacy of these compounds (King et al., 2011).
Neuroprotective and Antidepressant Properties
Some derivatives of N-(4-amino-2-methylphenyl)-3-methylbutanamide have been synthesized and evaluated for their neuroprotective effect and potential antidepressant activity. Certain analogues have shown promising results in preclinical models, suggesting that these compounds could offer therapeutic benefits beyond their anticonvulsant properties, potentially aiding in the treatment of depression and providing neuroprotection (Hassan et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
N-(4-amino-2-methylphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-8(2)6-12(15)14-11-5-4-10(13)7-9(11)3/h4-5,7-8H,6,13H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKIAYTUKYRNMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-methylphenyl)-3-methylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)
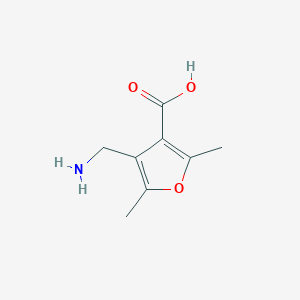
![{2-[(4-Fluoro-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B1298426.png)

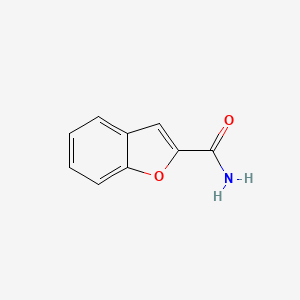
![3-Nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1298430.png)
